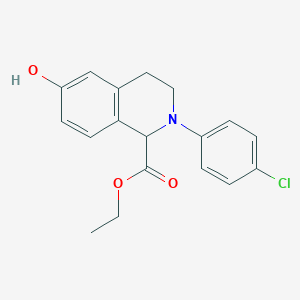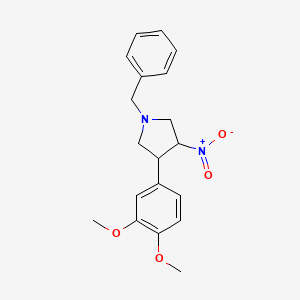
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with benzyl, dimethoxyphenyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and dimethoxyphenyl groups. The nitro group is usually introduced through nitration reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Benzyl Group: The benzyl group is often introduced via benzylation reactions using benzyl halides in the presence of a base.
Introduction of Dimethoxyphenyl Group: This group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Nitration: The nitro group is typically introduced using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential as a biochemical tool.
作用機序
The mechanism of action of 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and dimethoxyphenyl groups may contribute to the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: This compound shares structural similarities with 1-Benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine, including the presence of benzyl and dimethoxyphenyl groups.
1-(3,4-Dimethoxyphenyl)-2-propanol: Another compound with a dimethoxyphenyl group, used in various synthetic applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, distinguishes it from many other similar compounds and contributes to its unique properties.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
1-benzyl-3-(3,4-dimethoxyphenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-9-8-15(10-19(18)25-2)16-12-20(13-17(16)21(22)23)11-14-6-4-3-5-7-14/h3-10,16-17H,11-13H2,1-2H3 |
InChIキー |
KNDYTQULRMKKJK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CN(CC2[N+](=O)[O-])CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


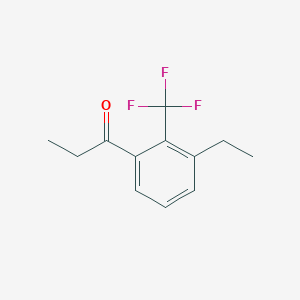

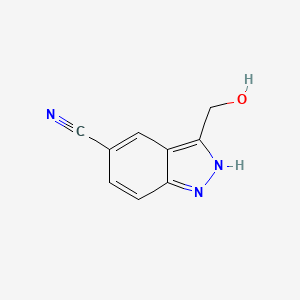

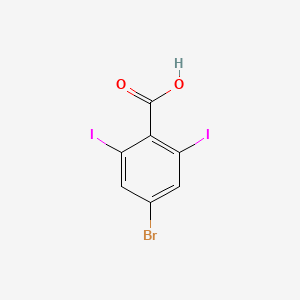
![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

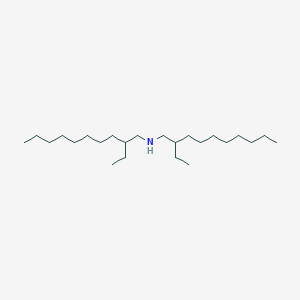


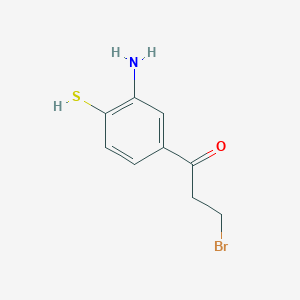
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
